2-(3,4-diethoxyphenyl)-3-hydroxy-4H-chromen-4-one
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Overview
Description
2-(3,4-Diethoxyphenyl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)-3-hydroxy-4H-chromen-4-one typically involves the condensation of 3,4-diethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxyphenyl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Formation of 2-(3,4-diethoxyphenyl)-3-oxo-4H-chromen-4-one.
Reduction: Formation of 2-(3,4-diethoxyphenyl)-3-hydroxy-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxyphenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of enzymes such as cyclooxygenase and lipoxygenase .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Another compound with similar aromatic substitution patterns.
Uniqueness
2-(3,4-Diethoxyphenyl)-3-hydroxy-4H-chromen-4-one is unique due to its chromone core structure combined with the 3,4-diethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18O5 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C19H18O5/c1-3-22-15-10-9-12(11-16(15)23-4-2)19-18(21)17(20)13-7-5-6-8-14(13)24-19/h5-11,21H,3-4H2,1-2H3 |
InChI Key |
VGUPMNBTSCIGOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OCC |
Origin of Product |
United States |
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